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Compound of Interest

Compound Name: NF449 Sodium Salt

Cat. No.: B15157035 Get Quote

An In-depth Review of the Chemical Structure, Physicochemical Properties, and Biological

Activity of a Potent P2X1 and Gsα Antagonist.

Introduction
NF449 sodium salt is a polysulfonated aromatic compound that has garnered significant

interest in the scientific community for its potent and selective antagonist activity at the P2X1

purinergic receptor and the Gs alpha subunit (Gsα) of heterotrimeric G proteins.[1][2] Its utility

as a pharmacological tool has been demonstrated in various in vitro and in vivo studies,

particularly in the fields of thrombosis, inflammation, and neurotransmission.[3][4] This

technical guide provides a comprehensive overview of the chemical structure, physicochemical

properties, and biological activity of NF449 sodium salt, intended to serve as a valuable

resource for researchers, scientists, and drug development professionals.

Chemical Structure and Physicochemical Properties
NF449 is a symmetrical molecule and an analogue of suramin.[3] Its structure is characterized

by a central urea moiety linking two substituted benzene rings, which are in turn connected to

four benzenedisulfonic acid groups. The presence of eight sulfonic acid groups renders the

molecule highly negatively charged and water-soluble.

Table 1: Chemical Identifiers and Properties of NF449 Sodium Salt
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Identifier/Property Value

IUPAC Name

4,4',4'',4'''-[carbonylbis[imino-5,1,3-

benzenetriylbis(carbonylimino)]]tetrakis-1,3-

benzenedisulfonic acid, octasodium salt

CAS Number 627034-8-5

Molecular Formula C₄₁H₂₄N₆Na₈O₂₉S₈

Molecular Weight 1505.1 g/mol

Appearance Crystalline solid

Purity ≥95%

Solubility PBS (pH 7.2): 10 mg/mL

λmax 277 nm

Storage -20°C

Biological Activity
NF449 sodium salt exhibits a dual antagonistic action, targeting both a ligand-gated ion

channel (P2X1) and a G protein subunit (Gsα). This unique pharmacological profile makes it a

valuable tool for dissecting complex signaling pathways.

P2X1 Receptor Antagonism
NF449 is a highly potent and selective antagonist of the P2X1 receptor, a ligand-gated ion

channel activated by extracellular ATP.[1][2] It has been shown to block P2X1-mediated

currents with nanomolar to subnanomolar potency in various expression systems and native

tissues.[1][5] The high negative charge of NF449 is thought to contribute to its interaction with

positively charged amino acid residues in the extracellular vestibule of the P2X1 receptor.[3]

Table 2: In Vitro Potency of NF449 at P2X Receptors
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Receptor Subtype IC₅₀ (nM)

rat P2X1 0.3

rat P2X1+5 0.7

human P2X1 0.05

rat P2X3 1800

rat P2X2+3 300

rat P2X2 47000

rat P2X4 >300000

human P2X7 40000

Data compiled from multiple sources.[2][5][6]

Gsα Subunit Antagonism
In addition to its effects on P2X1 receptors, NF449 has been identified as a selective

antagonist of the Gs alpha subunit of heterotrimeric G proteins.[7][8] It directly inhibits the

activation of Gsα, thereby preventing the stimulation of adenylyl cyclase and the subsequent

production of cyclic AMP (cAMP).[4][8] This action is selective for Gsα, with significantly lower

potency at other G protein subtypes like Gi/o.[7]

Signaling Pathways
The dual antagonism of NF449 allows for the modulation of two distinct signaling pathways.

P2X1 Receptor Signaling Pathway
Activation of the P2X1 receptor by ATP leads to the rapid influx of cations, primarily Ca²⁺ and

Na⁺, resulting in membrane depolarization and the initiation of various downstream cellular

responses. NF449 blocks this initial step, thereby inhibiting these downstream effects.
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P2X1 Receptor Signaling Pathway Antagonized by NF449.

Gsα Signaling Pathway
The canonical Gsα signaling pathway is initiated by the activation of a G protein-coupled

receptor (GPCR), leading to the exchange of GDP for GTP on the Gsα subunit. Activated Gsα

then stimulates adenylyl cyclase to produce cAMP, which in turn activates Protein Kinase A

(PKA) and other downstream effectors. NF449 directly inhibits the activation of Gsα, thus

blocking this entire cascade.
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Gs Alpha Signaling Pathway Inhibited by NF449.

Experimental Protocols
The following are generalized protocols for key experiments used to characterize the activity of

NF449. Researchers should adapt these protocols to their specific experimental systems and

conditions.
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Two-Electrode Voltage Clamp (TEVC) in Xenopus
Oocytes
This technique is commonly used to study the electrophysiological properties of ion channels,

such as P2X1, expressed in Xenopus oocytes.

Methodology:

Oocyte Preparation: Surgically remove oocytes from a female Xenopus laevis frog and treat

with collagenase to defolliculate.

cRNA Injection: Inject oocytes with cRNA encoding the P2X1 receptor subunit. Incubate for

2-5 days to allow for receptor expression.

Electrophysiological Recording:

Place an oocyte in a recording chamber continuously perfused with a saline solution (e.g.,

ND96).

Impale the oocyte with two microelectrodes filled with 3 M KCl (one for voltage clamping

and one for current recording).

Clamp the membrane potential at a holding potential of -60 mV.

Drug Application:

Apply ATP (agonist) to the bath to elicit an inward current.

To test the antagonistic effect of NF449, pre-incubate the oocyte with NF449 for a defined

period before co-applying it with ATP.

Data Analysis: Measure the peak amplitude of the ATP-evoked current in the absence and

presence of different concentrations of NF449 to determine the IC₅₀ value.
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Experimental Workflow for Two-Electrode Voltage Clamp.
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Adenylyl Cyclase Activity Assay
This assay measures the production of cAMP in response to Gsα activation and its inhibition by

NF449.

Methodology:

Membrane Preparation: Prepare cell membranes from a cell line endogenously or

recombinantly expressing a Gs-coupled receptor.

Assay Reaction:

In a reaction tube, combine the cell membranes with an assay buffer containing ATP, an

ATP-regenerating system, a phosphodiesterase inhibitor (e.g., IBMX), and GTP.

Add the Gs-coupled receptor agonist to stimulate adenylyl cyclase activity.

To test the inhibitory effect of NF449, pre-incubate the membranes with varying

concentrations of NF449 before adding the agonist.

Incubation: Incubate the reaction mixture at 30-37°C for a specified time.

cAMP Quantification: Stop the reaction and measure the amount of cAMP produced using a

commercially available cAMP assay kit (e.g., ELISA or radioimmunoassay).

Data Analysis: Calculate the percentage of inhibition of agonist-stimulated adenylyl cyclase

activity at different NF449 concentrations to determine the IC₅₀ value.

Pharmacokinetics and Pharmacodynamics
Limited information is publicly available regarding the detailed pharmacokinetic and

pharmacodynamic properties of NF449. As a highly charged and relatively large molecule, it is

expected to have low oral bioavailability and limited cell permeability. In vivo studies have

typically utilized intravenous or intraperitoneal administration.[3] The rapid on and off rates

observed in electrophysiological studies suggest a reversible binding to its targets.[5] Further

studies are required to fully characterize its absorption, distribution, metabolism, and excretion

(ADME) profile.
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Safety and Handling
NF449 sodium salt is intended for research use only.[9] A safety data sheet (SDS) should be

consulted before handling the compound. Standard laboratory safety precautions, including the

use of personal protective equipment (gloves, lab coat, and eye protection), should be

followed. It is classified as harmful if swallowed and may cause skin, eye, and respiratory

irritation.[9]

Conclusion
NF449 sodium salt is a powerful and selective pharmacological tool for studying P2X1

receptor and Gsα-mediated signaling. Its dual antagonistic properties provide a unique

opportunity to investigate the roles of these pathways in various physiological and pathological

processes. This technical guide has summarized the key chemical, physical, and biological

characteristics of NF449, providing a solid foundation for its application in research and drug

discovery. As with any potent pharmacological agent, careful experimental design and

consideration of its selectivity profile are crucial for the accurate interpretation of results.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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